- A novel and efficient enzymatic method for the production of peptides from unprotected starting materials, Journal of Biotechnology, 2005, 115(2), 211-220

Cas no 92327-84-9 (G-A-Y)

G-A-Y 化学的及び物理的性質

名前と識別子

-

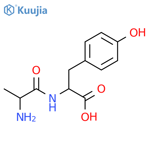

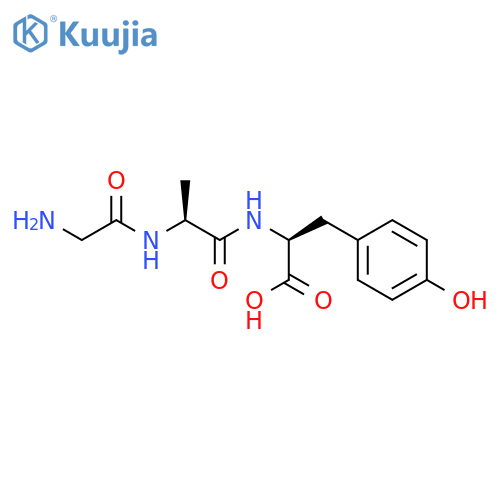

- L-Tyrosine,glycyl-L-alanyl-

- 2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

- GLY-ALA-TYR

- H-Gly-Ala-Tyr-OH

- 2-[2-(2-aminoacetamido)propanamido]-3-(4-hydroxyphenyl)propanoic acid

- glycine-alanine-tyrosine

- Glycyl-L-alanyl-L-tyrosin

- L-Tyrosine, N-(N-glycyl-L-alanyl)- (ZCI)

- L

- Glycyl-L-alanyl-L-tyrosine (ACI)

- Tyrosine, N-(N-glycyl-L-alanyl)-, L- (7CI)

- 16: PN: US20200095329 SEQID: 16 claimed sequence

- 16: PN: US20200095330 SEQID: 16 claimed sequence

- 186: PN: WO2021119193 SEQID: 266 claimed protein

- 197: PN: WO2009018411 SEQID: 183 unclaimed protein

- 21: PN: JP2022187385 SEQID: 21 claimed protein

- 223: PN: WO2021158521 SEQID: 223 claimed protein

- 23: PN: US20200123263 SEQID: 46 claimed protein

- 263: PN: WO2022159620 SEQID: 266 claimed protein

- 3: PN: WO2011037271 SEQID: 3 unclaimed protein

- 424: PN: WO2019222679 SEQID: 923 claimed protein

- 5: PN: WO2020075325 SEQID: 5 claimed protein

- 5: PN: WO2022098051 SEQID: 5 claimed protein

- 625: PN: WO2022011324 SEQID: 625 claimed protein

- 6: PN: WO2020132774 SEQID: 6 claimed sequence

- Glycylalanyltyrosine

- G-A-Y

-

- MDL: MFCD00057931

- インチ: 1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22)/t8-,11-/m0/s1

- InChIKey: QIZJOTQTCAGKPU-KWQFWETISA-N

- SMILES: [C@H](C(=O)O)(NC(=O)[C@H](C)NC(=O)CN)CC1C=CC(O)=CC=1

計算された属性

- 精确分子量: 309.13200

- 水素結合ドナー数: 5

- 氢键受体数量: 8

- 重原子数量: 22

- 回転可能化学結合数: 9

じっけんとくせい

- PSA: 141.75000

- LogP: 0.44960

G-A-Y Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | Y120038-5mg |

G-A-Y |

92327-84-9 | 5mg |

$ 65.00 | 2022-06-02 | ||

| abcr | AB477307-1 g |

H-Gly-Ala-Tyr-OH; . |

92327-84-9 | 1g |

€1,377.60 | 2023-04-21 | ||

| TRC | Y120038-25mg |

G-A-Y |

92327-84-9 | 25mg |

$ 185.00 | 2022-06-02 | ||

| TRC | Y120038-2.5mg |

G-A-Y |

92327-84-9 | 2.5mg |

$ 50.00 | 2022-06-02 | ||

| A2B Chem LLC | AH82596-25mg |

GLY-ALA-TYR |

92327-84-9 | > 95% | 25mg |

$370.00 | 2024-05-20 | |

| Ambeed | A350752-1g |

Gly-Ala-Tyr |

92327-84-9 | 97% | 1g |

$940.0 | 2024-04-16 | |

| A2B Chem LLC | AH82596-10mg |

GLY-ALA-TYR |

92327-84-9 | > 95% | 10mg |

$295.00 | 2024-05-20 | |

| abcr | AB477307-1g |

H-Gly-Ala-Tyr-OH; . |

92327-84-9 | 1g |

€1470.50 | 2025-02-16 | ||

| A2B Chem LLC | AH82596-5mg |

GLY-ALA-TYR |

92327-84-9 | > 95% | 5mg |

$257.00 | 2024-05-20 | |

| A2B Chem LLC | AH82596-1g |

GLY-ALA-TYR |

92327-84-9 | 1g |

$2495.00 | 2024-07-18 |

G-A-Y 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

- Novel peptide-forming enzyme, microbe producing the enzyme and method for producing peptides, United States, , ,

G-A-Y Raw materials

G-A-Y Preparation Products

G-A-Y 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

G-A-Yに関する追加情報

Exploring the Potential of Glycyl-L-Alanyl-L-Tyrosine (CAS No. 92327-84-9)

Glycyl-L-alanyl-L-tyrosine, also known by its CAS number 92327-84-9, is a unique compound that has garnered significant attention in the fields of nutritional science and pharmaceutical research. This compound is a derivative of L-tyrosine, an essential amino acid that plays a critical role in various biological processes, including neurotransmitter synthesis and protein production. The addition of glycyl and alanyl groups to the tyrosine molecule introduces new functional properties, making it a promising candidate for diverse applications.

Recent studies have highlighted the potential of glycyl-l-alanyl-l-tyrosine in enhancing cognitive function and mitigating oxidative stress. Researchers have found that this compound can cross the blood-brain barrier more efficiently than its parent amino acid, L-tyrosine, due to its modified structure. This characteristic makes it particularly valuable in the development of neuroprotective agents and cognitive enhancers. Moreover, its ability to modulate neurotransmitter levels has led to investigations into its potential use in treating conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of glycyl-l-alanyl-l-tyrosine involves a multi-step process that ensures the stability and bioavailability of the final product. Scientists have optimized the synthesis pathway to minimize impurities and maximize yield, which is crucial for large-scale production in the pharmaceutical industry. The compound's stability under various storage conditions has also been thoroughly evaluated, ensuring its suitability for long-term use in therapeutic formulations.

In terms of applications, glycyl-l-alanyl-l-tyrosine has shown promise in both therapeutic and nutritional contexts. In the pharmaceutical sector, it is being explored as a component in drugs targeting neurological disorders, while in nutrition, it is being considered as an advanced dietary supplement to enhance mental performance and overall health. Its ability to improve neurotransmitter synthesis without causing adverse side effects makes it a safer alternative to traditional treatments.

One of the most exciting developments involving glycyl-l-alanyl-l-tyrosine is its potential role in anti-aging research. Studies suggest that this compound may help combat age-related cognitive decline by protecting neurons from oxidative damage and promoting neurogenesis. Additionally, its impact on metabolic pathways has led to investigations into its use in weight management and energy regulation.

The global market for amino acid derivatives is rapidly expanding, driven by increasing demand for innovative health solutions. Glycyl-l-alanyl-l-tyrosine's unique properties position it as a key player in this market, with potential applications ranging from sports nutrition to personalized medicine.

In conclusion, glycyl-l-alanyl-l-tyrosine (CAS No. 92327-84-9) represents a significant advancement in amino acid modification technology. With its enhanced bioavailability, diverse functional properties, and promising therapeutic applications, this compound is poised to make a substantial impact on both medical and nutritional industries.

92327-84-9 (G-A-Y) Related Products

- 19786-36-8(H-PRO-TYR-OH)

- 17355-18-9(Phe-Tyr-OH)

- 17355-11-2(H-Tyr-Phe-OH)

- 658-79-7(Glycyl-L-tyrosine)

- 537-55-3(N-Acetyl-L-tyrosine)

- 1805439-39-7(Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate)

- 205999-88-8(methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2309551-69-5(N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)

- 896259-56-6(N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide)

- 2172383-02-5(2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran)